molecular formula C8H8S2 B1223736 3,4-Dimethylthieno[2,3-b]thiophene CAS No. 175202-58-1

3,4-Dimethylthieno[2,3-b]thiophene

Cat. No. B1223736
M. Wt: 168.3 g/mol
InChI Key: RSRGJNXSXWLXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thienothiophenes, including 3,4-dimethyl variants, often involves strategic approaches to form the desired structures. For example, Nakayama et al. (1996) described the synthesis and characterization of dimers, trimers, and tetramers of thienothiophene derivatives, showcasing the versatility of these compounds in forming complex structures with potentially useful electronic properties (Nakayama et al., 1996). These synthesis strategies are critical for tailoring the properties of thienothiophenes for specific applications.

Molecular Structure Analysis

The molecular structure of thienothiophenes, including the 3,4-dimethyl variant, is crucial for their chemical and physical properties. The arrangement of the sulfur atoms within the heterocyclic framework can significantly influence the electronic characteristics of these compounds. For instance, the X-ray single crystal structure analysis performed by some researchers reveals the intricacies of the molecular arrangements and how they impact the properties of these compounds. Such structural insights are essential for understanding and optimizing the performance of thienothiophenes in various applications.

Chemical Reactions and Properties

Thienothiophenes undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the work by Kheder and Mabkhot (2012) on synthesizing novel bis-thiadiazole and bis-thiazole derivatives of thieno[2,3-b]thiophene underscores the compound's utility in forming diverse chemical structures with potential antimicrobial applications (Kheder & Mabkhot, 2012). These reactions highlight the compound's reactivity and the potential for creating a wide range of derivatives with valuable properties.

Scientific Research Applications

Synthesis and Antimicrobial Applications

3,4-Dimethylthieno[2,3-b]thiophene has been utilized in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. These compounds, featuring the thieno[2,3-b]thiophene moiety, have demonstrated promising antimicrobial properties (Kheder & Mabkhot, 2012).

Material Synthesis and Characterization

The compound has been important in synthesizing and characterizing dimers, trimers, and tetramers of thienothiophenes and related structures, contributing significantly to the understanding of their physical properties like UV/Vis spectral and CV oxidation potentials (Nakayama et al., 1996).

Facilitation of Diverse Chemical Reactions

It serves as a useful starting material for synthesizing a variety of thieno[2,3-b]thiophenes under phase-transfer catalysis conditions. This versatility aids in creating compounds like hydrazide derivatives, triazole derivatives, and others (El-Saghier, 1993).

Development of Fluorescence Chemosensors

A fluorogenic probe based on 3,4-dimethylthieno[2,3-b]thiophene has been developed, showing high selectivity for Pb(II) ions in neutral buffer solutions. This indicates its potential in environmental monitoring and detection applications (Cao et al., 2011).

Safety And Hazards

When handling 3,4-Dimethylthieno[2,3-b]thiophene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

3,4-Dimethylthieno[2,3-b]thiophene has potential applications in a wide variety of optical and electronic systems . For instance, it can be used as fast-response fluorescence sensors for the sensitive detection of Fe3+ ions with favorable recyclability through fluorescence quenching .

properties

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S2/c1-5-3-9-8-7(5)6(2)4-10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRGJNXSXWLXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384851
Record name 3,4-dimethylthieno[2,3-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylthieno[2,3-b]thiophene

CAS RN

175202-58-1
Record name 3,4-Dimethylthieno[2,3-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylthieno[2,3-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylthieno[2,3-b]thiophene
Reactant of Route 2
3,4-Dimethylthieno[2,3-b]thiophene
Reactant of Route 3
3,4-Dimethylthieno[2,3-b]thiophene
Reactant of Route 4
3,4-Dimethylthieno[2,3-b]thiophene
Reactant of Route 5
3,4-Dimethylthieno[2,3-b]thiophene
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylthieno[2,3-b]thiophene

Citations

For This Compound
140
Citations
YN Mabkhot, N abd Elshafy Kheder, AM Al-Majid - Molecules, 2010 - mdpi.com
A facile and convenient synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and bis(2-thioxo-1,2-…
Number of citations: 32 www.mdpi.com
Y Ma, Y Hou, Y Zhang, L Chang, R Li… - Journal of Applied …, 2022 - Wiley Online Library
Based on the performance of improving the stabilities and coloring efficiencies of triphenylamine polymers, this paper separately synthesized different diamines and 3,4‐dimethylthieno[…
Number of citations: 2 onlinelibrary.wiley.com
M Akkurt, AR Kennedy, SHH Younes… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C14H16O4S2, the thieno[2,3-b]thiophene ring systems are planar [maximum deviation = 0.008 (2) Å]. The molecular conformation is stabilized by intramolecular C…
Number of citations: 1 scripts.iucr.org
YX Wu, J Cao, HY Deng, JX Feng - Spectrochimica Acta Part A: Molecular …, 2011 - Elsevier
A novel fluoroionophore 1 based on 3,4-dimethylthieno[2,3-b]thiophene bearing two monoaza-15-crown-5 ethers at 3- and 4-positions was prepared. UV–vis and fluorescence …
Number of citations: 12 www.sciencedirect.com
SH Mashraqui, S Ghadigaonkar, M Ashraf, AS Ranjini… - Tetrahedron, 2007 - Elsevier
A thieno[2,3-b]thiophene core has been utilized as a π-donor component to design two series of push–pull thienothiophenes by introducing various acceptor groups either via olefinic or …
Number of citations: 17 www.sciencedirect.com
N Deshapande, NS Belavagi, SI Panchamukhi… - Optical Materials, 2014 - Elsevier
We report the synthesis and optoelectronic properties of a series of symmetrical disubstituted derivatives containing bis 1,3,4-oxadiazole with thieno[2,3-b]thiophene backbone (3a–f). …
Number of citations: 17 www.sciencedirect.com
AMM El-Saghier - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
A variety of thieno[2,3-b]thiophenes were prepared under phase-transfer catalysis conditions. The reaction of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with …
Number of citations: 44 www.journal.csj.jp
OM Sayed, AEM Mekky, AM Farag… - Journal of Sulfur …, 2015 - Taylor & Francis
Synthesis of novel bis(thiazoles) 19–22, 24, 25, 30 and 31 is reported. Thus, reaction of the bis(α-bromoketones) 14 and 15 with the corresponding thioamide derivatives 16–18 in …
Number of citations: 44 www.tandfonline.com
NA Kheder, YN Mabkhot - International Journal of Molecular Sciences, 2012 - mdpi.com
The synthetic utility of 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) (1) in the synthesis of some novel bis-[1,3,4-thiadiazole] 6a–g and bis-thiazole 10 and …
Number of citations: 42 www.mdpi.com
YN Mabkhot, NA Kheder, AM Farag - Molecules, 2013 - mdpi.com
A series of thieno[2,3-b]thiophene moiety-containing bis-cyanopyrazoles 5a–c, bis-aminopyrazole 9 and bis-pyridazine derivatives 11 were synthesized and evaluated in vitro for their …
Number of citations: 17 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.